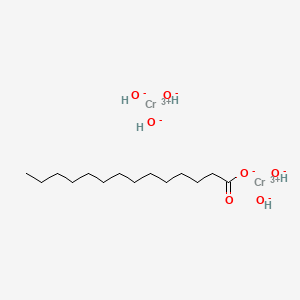
Chromium, pentahydroxy(tetradecanoato)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium, pentahydroxy(tetradecanoato)di- is a complex compound with the molecular formula C14H32Cr2O7. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, pentahydroxy(tetradecanoato)di- typically involves the reaction of chromium salts with tetradecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as isopropanol, to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chromium, pentahydroxy(tetradecanoato)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: The tetradecanoato ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) compounds .
Scientific Research Applications
Stabilizer in Plastics and Coatings
Chromium, pentahydroxy(tetradecanoato)di- is utilized as a high-temperature stabilizer in various plastic formulations. Its ability to enhance thermal stability helps in maintaining the integrity of materials when exposed to heat during processing or application. This property is particularly valuable in:
- Thermal Transfer Labels : The compound is used in the production of linerless thermal labels that are resistant to high temperatures, ensuring durability and performance in labeling applications .
Heat Stabilizer Additive
In coatings and paints, this chromium complex acts as a heat stabilizer, preventing degradation of the coating materials under high-temperature conditions. This application is critical in industries where machinery or equipment operates at elevated temperatures, such as:
- Transformers : Coatings applied to transformers utilize this compound to resist the effects of high-temperature operation, leading to smaller and more efficient designs .
Case Study 1: Thermal Stability in Industrial Coatings
A study investigated the effectiveness of chromium pentahydroxy(tetradecanoato)di- as an additive in industrial coatings. The results indicated that coatings containing this compound exhibited significantly improved thermal stability compared to those without it. The enhanced performance was attributed to the compound's ability to form a protective layer that mitigated thermal degradation.
| Coating Type | Without Additive | With Chromium Complex |
|---|---|---|
| Thermal Stability | Low | High |
| Degradation Rate | Fast | Slow |
Case Study 2: Application in Food Packaging
Research has shown that this chromium compound can be safely incorporated into food packaging materials. The study demonstrated that the levels of chromium present were within safe limits for direct contact with food products, highlighting its potential for use in food-safe applications .
Safety Considerations
While chromium compounds have beneficial applications, they also pose certain health risks. The material safety data sheets indicate that exposure can cause serious eye damage and skin burns . Therefore, handling protocols must be strictly followed to mitigate these risks.
Mechanism of Action
The mechanism of action of Chromium, pentahydroxy(tetradecanoato)di- involves its interaction with molecular targets such as enzymes and proteins. One of the key pathways involves the activation of mitochondrial ATP synthase, which plays a crucial role in cellular energy production and metabolic regulation . Additionally, the compound influences insulin signaling pathways, enhancing glucose metabolism and insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
- Chromium(III) acetate
- Chromium(III) chloride
- Chromium(III) nitrate
Comparison
Chromium, pentahydroxy(tetradecanoato)di- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to other chromium(III) compounds, it exhibits enhanced stability and reactivity, making it more suitable for certain industrial and research applications .
Properties
CAS No. |
65229-24-5 |
|---|---|
Molecular Formula |
C14H32Cr2O7 |
Molecular Weight |
416.39 g/mol |
IUPAC Name |
chromium(3+);tetradecanoate;pentahydroxide |
InChI |
InChI=1S/C14H28O2.2Cr.5H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;;;;;;/h2-13H2,1H3,(H,15,16);;;5*1H2/q;2*+3;;;;;/p-6 |
InChI Key |
ILAUTXSTNQQRMJ-UHFFFAOYSA-H |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Cr+3] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















